Methyl 3-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate
Description
Methyl 3-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate is an organic compound with a complex structure that includes a pyridine ring, a benzoyl group, and a propanoate ester
Properties
IUPAC Name |
methyl 3-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-17(22)10-13-21-18(23)14-5-7-16(8-6-14)20-12-9-15-4-2-3-11-19-15/h2-8,11,20H,9-10,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVYPBMWVURXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC=C(C=C1)NCCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with 2-bromoethylpyridine under basic conditions to form the intermediate 4-(2-pyridin-2-ylethylamino)benzoic acid.
Esterification: The intermediate is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form Methyl 4-(2-pyridin-2-ylethylamino)benzoate.
Amidation: Finally, the ester is reacted with 3-aminopropanoic acid under dehydrating conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzoyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors in the body.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a drug candidate.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is used in chemical biology to study the effects of small molecules on biological systems and to develop new biochemical tools.
Mechanism of Action
The mechanism of action of Methyl 3-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and benzoyl groups play crucial roles in binding to the active sites of these targets, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(pyridin-2-ylamino)propanoate: Similar structure but lacks the benzoyl group.
Ethyl 3-[(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
3-[(2-pyridin-2-ylethylamino)benzoyl]amino]propanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 3-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate is unique due to the presence of both the pyridine and benzoyl groups, which confer specific binding properties and reactivity. This makes it a valuable compound for designing molecules with targeted biological activity and for studying complex chemical reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
